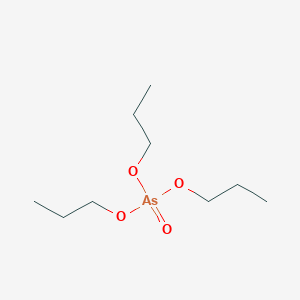
tripropyl arsorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tripropyl arsorate is an organoarsenic compound with the chemical formula C₉H₂₁AsO₄ It is a derivative of arsenic acid where three of the hydrogen atoms are replaced by propyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tripropyl arsorate can be synthesized through the esterification of arsenic acid with propanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction can be represented as follows:
As(OH)3+3C3H7OH→As(O-C3H7)3+3H2O
Industrial Production Methods
In an industrial setting, the production of tripropyl arsenate may involve continuous flow reactors to ensure consistent quality and yield. The process would include the careful control of reaction temperature, pressure, and the use of high-purity reagents to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
tripropyl arsorate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form arsenate compounds.
Reduction: It can be reduced to form arsenite compounds.
Substitution: The propyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Arsenate compounds.
Reduction: Arsenite compounds.
Substitution: Various alkyl or aryl arsenates.
Wissenschaftliche Forschungsanwendungen
tripropyl arsorate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential effects on biological systems, including its toxicity and interaction with biomolecules.
Medicine: Investigated for its potential use in chemotherapy, particularly in the treatment of certain types of leukemia.
Industry: Used in the production of flame retardants and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of tripropyl arsenate involves its interaction with cellular proteins and enzymes. It can bind to sulfhydryl groups in proteins, disrupting their function. This can lead to the inhibition of key metabolic pathways and induce apoptosis in cancer cells. The compound’s ability to interfere with cellular processes makes it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenyl arsenate
- Trimethyl arsenate
- Triethyl arsenate
Comparison
tripropyl arsorate is unique due to its specific alkyl groups, which influence its chemical reactivity and biological activity. Compared to triphenyl arsenate, tripropyl arsenate is more soluble in organic solvents and may have different toxicity profiles. Trimethyl and triethyl arsenates, on the other hand, have shorter alkyl chains, which can affect their volatility and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique chemical properties and reactivity make it a valuable subject of study in the fields of chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
15606-96-9 |
|---|---|
Molekularformel |
C9H21AsO4 |
Molekulargewicht |
268.18 g/mol |
IUPAC-Name |
tripropyl arsorate |
InChI |
InChI=1S/C9H21AsO4/c1-4-7-12-10(11,13-8-5-2)14-9-6-3/h4-9H2,1-3H3 |
InChI-Schlüssel |
PXCOPPYGVRUBLY-UHFFFAOYSA-N |
SMILES |
CCCO[As](=O)(OCCC)OCCC |
Kanonische SMILES |
CCCO[As](=O)(OCCC)OCCC |
Key on ui other cas no. |
15606-96-9 |
Synonyme |
Arsenic acid tripropyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















